[1-(2,4-Difluorophenyl)cyclopropyl]methanamine
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Overview
Description
“[1-(2,4-Difluorophenyl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C10H11F2N . It is a solid substance and has a molecular weight of 183.20 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11F2N/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8H,3,5,13H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 183.20 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Catalysis and Synthesis
- (Karabuğa et al., 2015) discuss the synthesis of quinazoline-based ruthenium(II) complexes using related methanamines, highlighting their effectiveness in hydrogenation reactions.
Antiviral Activity
- (Kolocouris et al., 1994) describe the synthesis of aminoadamantane derivatives, including methanamines, which exhibit significant inhibitory effects against influenza A virus.
Anticancer Activity
- (Mbugua et al., 2020) report on palladium and platinum complexes with Schiff base ligands, including methanamines, showing promising anticancer activity against various human cancer cell lines.
Conformational Analysis
- (Demir et al., 2004) explore the synthesis of 2-(2-arylcyclopropyl)glycines, where methanamines are used as intermediates, contributing to the field of conformational analysis in organic chemistry.
Novel Compound Synthesis
- (Zhai Zhi-we, 2014) details the synthesis and characterization of a novel 1,3-Dithiolane compound involving methanamine as a key intermediate.
Drug Discovery and Pharmacology
- (Sniecikowska et al., 2019) discuss the design of novel methanamine derivatives as serotonin receptor agonists, indicating their potential in antidepressant drug development.
Safety and Hazards
Properties
IUPAC Name |
[1-(2,4-difluorophenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAQFQPSMPPLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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